

An In-depth Technical Guide to (E)-Methyl 3-(4-cyanophenyl)acrylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(E)-Methyl 3-(4-cyanophenyl)acrylate
Cat. No.:	B1148188

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Methyl 3-(4-cyanophenyl)acrylate, a member of the cinnamate ester family, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-deficient π -system due to the para-cyano substituent, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, serving as a resource for researchers engaged in drug discovery and development.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for this compound is methyl (E)-3-(4-cyanophenyl)prop-2-enoate[1].

Physicochemical and Spectroscopic Data

A thorough characterization of **(E)-Methyl 3-(4-cyanophenyl)acrylate** is paramount for its application in research. The following tables summarize its key physical and spectroscopic properties.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ NO ₂	[1]
Molecular Weight	187.19 g/mol	[1]
CAS Number	67472-79-1	
Appearance	White to off-white solid	
Melting Point	98-103 °C	
Purity	≥95%	[1]

Table 1: Physicochemical Properties

Technique	Observed Data	Interpretation
¹ H NMR (CDCl ₃ , 400 MHz)	Predicted: δ 7.70 (d, J=8.0 Hz, 2H), 7.65 (d, J=16.0 Hz, 1H), 7.55 (d, J=8.0 Hz, 2H), 6.45 (d, J=16.0 Hz, 1H), 3.80 (s, 3H)	Aromatic protons ortho and meta to the acrylate moiety, trans-vinylic protons, and methyl ester protons.
¹³ C NMR (CDCl ₃ , 100 MHz)	Predicted: δ 166.5 (C=O), 142.0 (CH=), 138.0 (C), 132.5 (CH), 128.5 (CH), 120.0 (=CH), 118.0 (C≡N), 112.0 (C), 52.0 (CH ₃)	Carbonyl, vinylic, aromatic, cyano, and methyl carbons.
IR (KBr, cm ⁻¹)	Predicted: ~2230 (C≡N), ~1720 (C=O, ester), ~1640 (C=C), ~980 (trans C-H bend)	Characteristic stretching and bending vibrations of the functional groups.
Mass Spectrometry (EI)	M ⁺ at m/z 187. Key fragments at m/z 156 ([M-OCH ₃] ⁺), 128 ([M-COOCH ₃] ⁺)	Molecular ion peak and characteristic fragmentation pattern. [2]

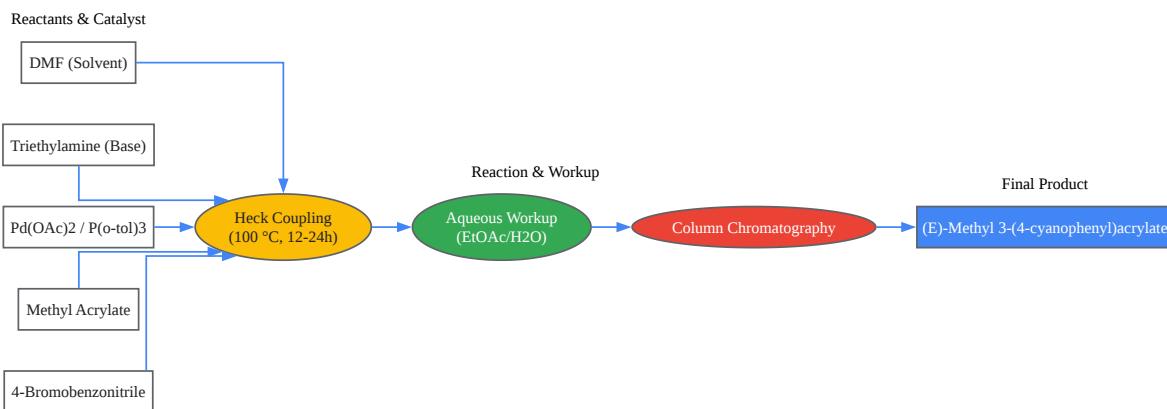
Table 2: Spectroscopic Data

Synthesis of (E)-Methyl 3-(4-cyanophenyl)acrylate

The primary and most efficient method for the synthesis of **(E)-Methyl 3-(4-cyanophenyl)acrylate** is the Palladium-catalyzed Heck cross-coupling reaction.

Detailed Experimental Protocol: Heck Reaction

This protocol outlines the synthesis from 4-bromobenzonitrile and methyl acrylate.


Materials:

- 4-bromobenzonitrile
- Methyl acrylate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Tri(o-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).
- Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
- Add anhydrous DMF via syringe, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).
- Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove the palladium catalyst.

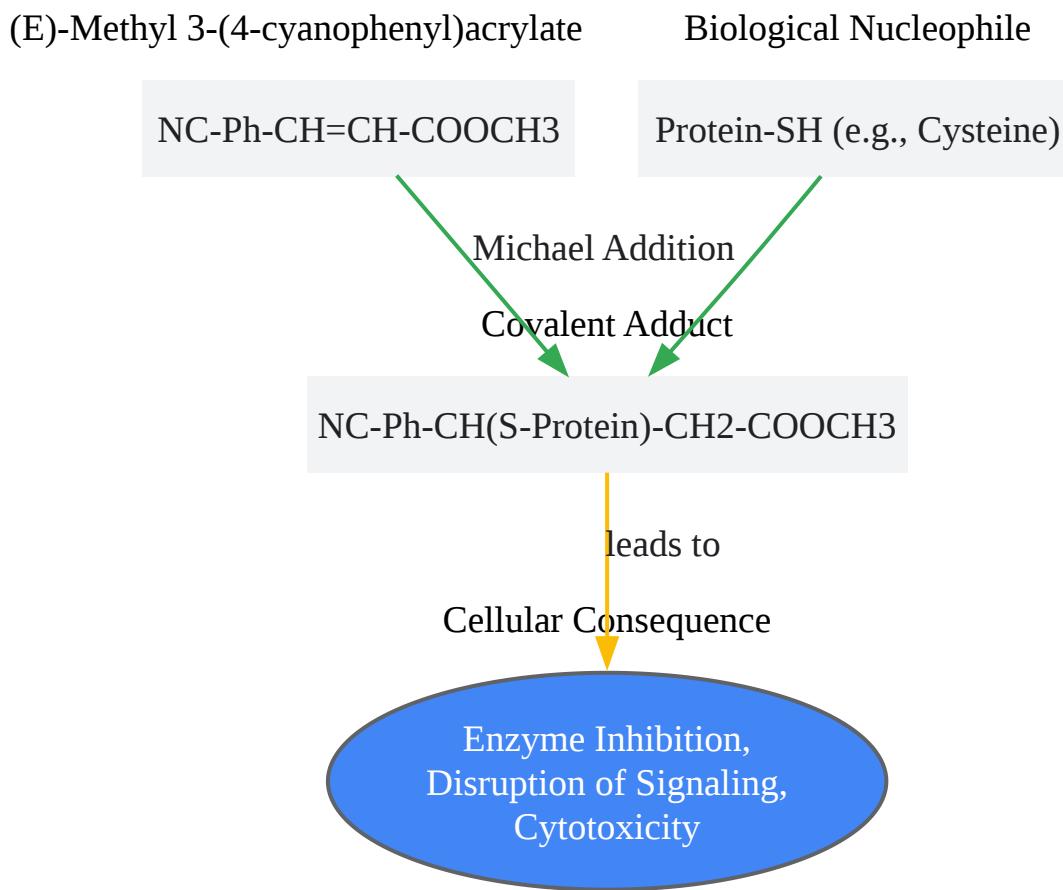
- Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford **(E)-Methyl 3-(4-cyanophenyl)acrylate** as a white solid.

[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow for **(E)-Methyl 3-(4-cyanophenyl)acrylate** via Heck reaction.

Potential Applications in Drug Development

While direct biological studies on **(E)-Methyl 3-(4-cyanophenyl)acrylate** are limited, the broader class of α,β -unsaturated carbonyl compounds, to which it belongs, is known for a


range of biological activities.

Cytotoxic and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of α,β -unsaturated carbonyl compounds. This activity is largely attributed to their ability to act as Michael acceptors. The electrophilic β -carbon can react with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins, leading to cellular dysfunction and apoptosis.^{[3][4][5][6][7]} The presence of the cyano group, an electron-withdrawing group, is expected to enhance the electrophilicity of the β -carbon, potentially increasing its cytotoxic potency. Related cyanophenylpropenoates have been investigated for their anticancer activities, suggesting this compound as a candidate for further screening.

Antimicrobial Activity

Cinnamic acid and its derivatives have a long history of investigation for their antimicrobial properties. The mechanism is often linked to the disruption of cell membranes and inhibition of essential enzymes. The α,β -unsaturated carbonyl moiety is a key pharmacophore for this activity. Therefore, **(E)-Methyl 3-(4-cyanophenyl)acrylate** warrants investigation against a panel of bacterial and fungal pathogens.

[Click to download full resolution via product page](#)

Figure 2: Proposed mechanism of bioactivity via Michael addition.

Conclusion

(E)-Methyl 3-(4-cyanophenyl)acrylate is a readily synthesizable compound with a chemical structure suggestive of significant biological potential. Its α,β -unsaturated carbonyl system, activated by a terminal cyano group, makes it a prime candidate for investigation as a cytotoxic, anticancer, and antimicrobial agent. This guide provides the foundational chemical and synthetic information necessary for researchers to explore the therapeutic and broader scientific applications of this promising molecule. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Conjugated α,β -Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-Methyl 3-(4-cyanophenyl)acrylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148188#e-methyl-3-4-cyanophenyl-acrylate-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com